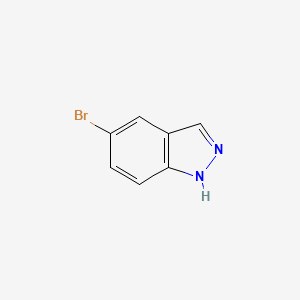

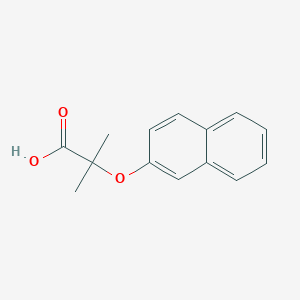

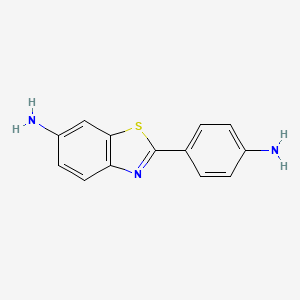

![molecular formula C14H12N4S B1269358 4-苄基-5-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇 CAS No. 129119-80-8](/img/structure/B1269358.png)

4-苄基-5-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇

描述

Synthesis Analysis

- Synthesis Process : The synthesis of compounds related to 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves a multi-step reaction. Starting materials like methyl nicotinate are used to prepare key intermediates which then undergo reactions with various aromatic aldehydes, thioacetic acid, and formaldehyde in different conditions to yield the final products (Dave et al., 2007).

Molecular Structure Analysis

- Molecular Configuration : The molecular structure of compounds in this category, such as C14H11N5S, features dihedral angles between the benzene and pyridine rings and the triazole ring. Intramolecular hydrogen bonds are observed in the crystal structure (Jian et al., 2007).

Chemical Reactions and Properties

- Reactivity with Other Compounds : These compounds demonstrate reactivity with various chemical agents, leading to the formation of different derivatives with potential antimicrobial activities. For example, the reaction with ethyl bromide, 4-fluorobenzaldehyde, and indol-3-carbaldehyde results in the formation of various derivatives (Bayrak et al., 2009).

科学研究应用

金属有机框架

该化合物已用于合成金属有机框架 (MOFs) . MOFs 是由金属离子或簇与有机配体配位形成的一维、二维或三维结构的化合物。 它们是一种多孔材料,在气体储存、分离和催化方面具有潜在应用 .

金属配合物的合成

该化合物已用于合成金属配合物 . 这些配合物已通过单晶 X 射线衍射进行结构表征 . 金属配合物在催化、材料科学和医药等领域具有广泛的应用 .

药理潜力

三唑化合物,包括“4-苄基-5-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇”,表现出多样的生物活性 . 它们能够与生物系统中的多种酶和受体结合 . 这使得它们在开发新型抗菌剂以对抗多重耐药病原体方面很有用 .

抗真菌药物

三唑核存在于多种药物类别中,例如抗真菌药物 . 市售的含三唑药物包括氟康唑和伏立康唑 .

抗抑郁药物

抗癌活性

设计、合成和评估了该化合物的一系列新型衍生物,以确定其EGFR 激酶抑制以及针对人癌细胞系的抗增殖活性 . 这些包括 MCF-7(乳腺癌)、A549(非小细胞肺肿瘤)、HCT-116(结肠癌)和 SiHa(宫颈癌组织) .

作用机制

Target of Action

The primary targets of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of alpha-amylase and alpha-glucosidase, preventing them from catalyzing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower release of glucose into the bloodstream, which can help manage blood sugar levels, particularly beneficial for individuals with diabetes .

Result of Action

The inhibition of alpha-amylase and alpha-glucosidase by 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol leads to a reduction in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream, helping to maintain stable blood sugar levels .

未来方向

The future directions for “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are of significant interest .

属性

IUPAC Name |

4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPPVLWNLIWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349864 | |

| Record name | 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129119-80-8 | |

| Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129119-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

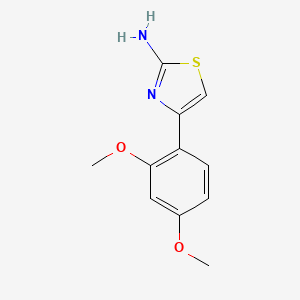

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

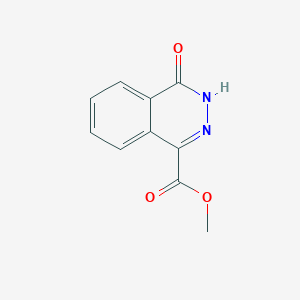

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

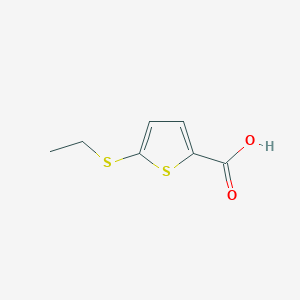

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)